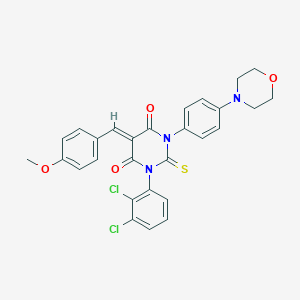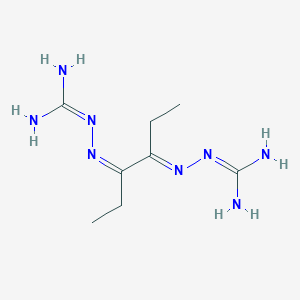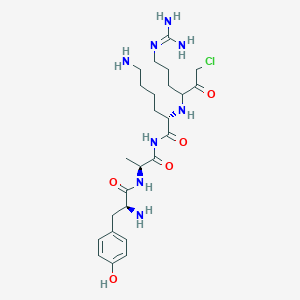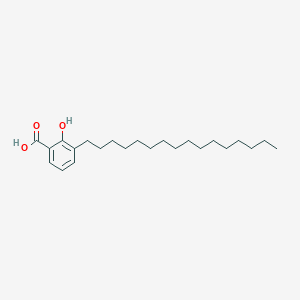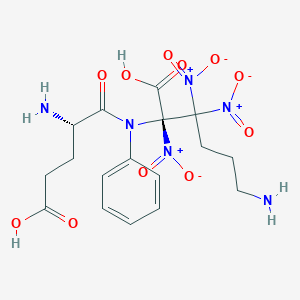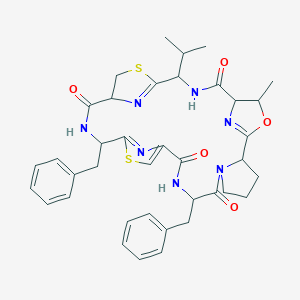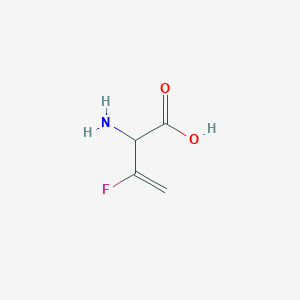
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid, commonly known as Dibenzothiepin, is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of dibenzothiepin, a tricyclic compound that has been extensively studied for its potential therapeutic applications. Dibenzothiepin and its derivatives have been found to have a variety of biological activities, including antidepressant, antipsychotic, and analgesic effects.
作用機序
The exact mechanism of action of Dibenzothiepin is not fully understood. However, it is believed to work by blocking the reuptake of neurotransmitters, such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Dibenzothiepin has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Dibenzothiepin has also been found to modulate the activity of various neurotransmitter receptors, including serotonin, norepinephrine, and dopamine receptors. This can lead to changes in neuronal activity and neurotransmitter release, which can affect mood and behavior.
実験室実験の利点と制限
Dibenzothiepin has several advantages for lab experiments. It is a well-established compound with a known synthetic route, which makes it easy to obtain and work with. It has also been extensively studied, which means that there is a wealth of literature available on its properties and potential applications. However, there are also some limitations to using Dibenzothiepin in lab experiments. It can be difficult to isolate and purify, which can affect the reproducibility of results. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
将来の方向性
There are several future directions for research on Dibenzothiepin. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new antidepressant and antipsychotic drugs. Researchers are also interested in exploring the biochemical and physiological effects of Dibenzothiepin in more detail, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on the limitations of using Dibenzothiepin in lab experiments, in order to improve the reproducibility and reliability of results.
合成法
The synthesis of Dibenzothiepin involves the reaction of 2-chlorodibenzothiepin with sodium hydride and ethyl acrylate. The resulting product is then treated with hydrochloric acid to obtain Dibenzothiepin. The synthesis of Dibenzothiepin has been optimized to improve yield and purity, and it is now a well-established synthetic route.
科学的研究の応用
Dibenzothiepin has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, antipsychotic, and analgesic effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Dibenzothiepin has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
112930-58-2 |
|---|---|
分子式 |
C19H23NO4S |
分子量 |
282.4 g/mol |
IUPAC名 |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
InChIキー |
KZYGZHLREIDBJJ-NTEUORMPSA-N |
異性体SMILES |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1 |
SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
正規SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
同義語 |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



